![molecular formula C15H18N2O5S B2411765 N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034385-05-0](/img/structure/B2411765.png)
N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including an isoxazole ring, a benzo[b][1,4]dioxine ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the isoxazole ring, followed by the introduction of the propyl linker, the formation of the benzo[b][1,4]dioxine ring, and finally the attachment of the sulfonamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the isoxazole and benzo[b][1,4]dioxine rings would likely make the molecule fairly rigid, while the propyl linker would provide some flexibility .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The isoxazole ring is known to participate in a variety of chemical reactions, and the sulfonamide group could potentially act as a nucleophile or a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Activity
Sulfonamides have been explored for their antimicrobial activities. For instance, a study on novel sulfonamide isoxazolo[5,4-b]pyridines demonstrated antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli. Selected compounds also showed a 50% inhibition of proliferation of the breast carcinoma cell line MCF7, indicating potential antiproliferative effects (Poręba et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential, targeting enzymes like α-glucosidase and acetylcholinesterase. These studies highlight the therapeutic applications of sulfonamides in treating conditions such as diabetes and Alzheimer's disease (Abbasi et al., 2019).
Environmental Degradation and Removal
The environmental persistence and degradation of sulfonamides have been a subject of research due to their widespread use and presence in water bodies. Studies have identified metabolic pathways involving microbial species capable of degrading sulfonamides, suggesting methods for mitigating antibiotic resistance propagation in aquatic environments (Ricken et al., 2013).
Drug Metabolism Studies
The metabolic pathways and the generation of metabolites from sulfonamide compounds have been studied using microbial-based biocatalytic systems. Such research aids in understanding drug metabolism in mammalian systems, potentially leading to the development of more effective drug formulations (Zmijewski et al., 2006).
Exploration of Antimalarial and Antiviral Properties
Sulfonamide derivatives have been evaluated for their antimalarial activity, with some showing promising results against Plasmodium species. Furthermore, theoretical investigations and molecular docking studies suggest the potential of these compounds in treating COVID-19, indicating the broad spectrum of therapeutic applications (Fahim & Ismael, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11-9-12(22-17-11)3-2-6-16-23(18,19)13-4-5-14-15(10-13)21-8-7-20-14/h4-5,9-10,16H,2-3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIKYXHELRACAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2411683.png)


![1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2411689.png)
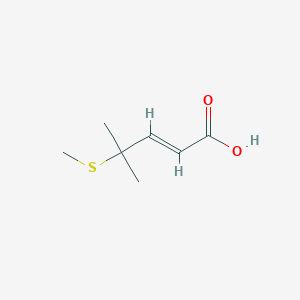
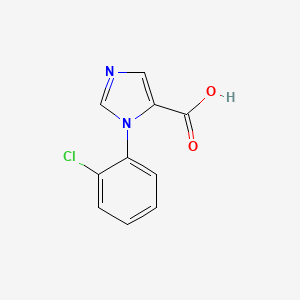

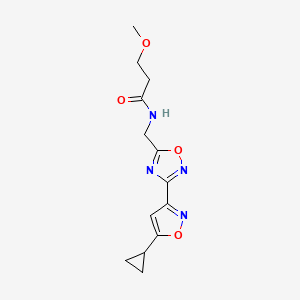
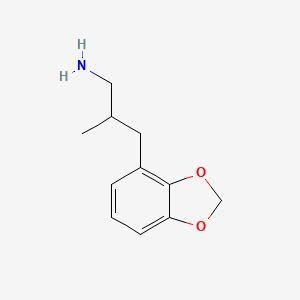

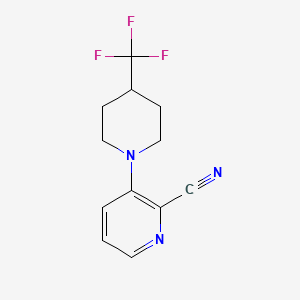
![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)
![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)
![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2411703.png)